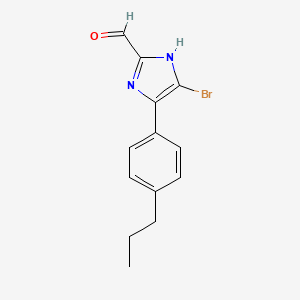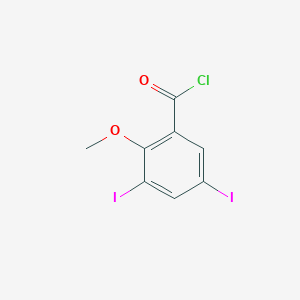![molecular formula C26H38N4O8Sn B13688711 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl ring, a benzoate group, and a trimethylstannyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate typically involves multiple steps. The starting materials include 2,5-Dioxo-1-pyrrolidinyl and 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoic acid. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trimethylstannyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for biochemical reactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate is unique due to its trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective .
属性
分子式 |
C26H38N4O8Sn |
|---|---|
分子量 |
653.3 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-trimethylstannylbenzoate |
InChI |
InChI=1S/C23H29N4O8.3CH3.Sn/c1-22(2,3)33-20(31)25-19(26-21(32)34-23(4,5)6)24-13-14-8-7-9-15(12-14)18(30)35-27-16(28)10-11-17(27)29;;;;/h8-9,12H,10-11,13H2,1-6H3,(H2,24,25,26,31,32);3*1H3; |
InChI 键 |
KFWJLIFMXJQHBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)[Sn](C)(C)C)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)







![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)



